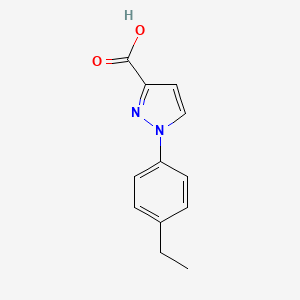
1-(4-Ethylphenyl)-1h-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the following structural formula:
C9H8N2O2
It belongs to the class of pyrazole derivatives and contains both a carboxylic acid group and an ethyl-substituted phenyl ring. The compound’s systematic name reflects its substituents: the ethyl group at the para position of the phenyl ring and the carboxylic acid group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid. One common method involves the cyclization of an appropriate hydrazine derivative with an α,β-unsaturated carboxylic acid. The reaction typically occurs under acidic conditions.
Reaction Conditions: The cyclization reaction can be carried out using a variety of acid catalysts, such as sulfuric acid or hydrochloric acid. The choice of solvent and temperature influences the yield and selectivity of the reaction.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions:
-
Hydrolysis: : The compound is susceptible to hydrolysis due to the presence of the carboxylic acid group. The kinetics of hydrolysis depend on substituents in the aromatic ring and pH. At physiological pH, hydrolysis is considerably accelerated .
-
Substitution Reactions: : The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
-
Oxidation and Reduction: : The pyrazole ring may undergo oxidation or reduction reactions, depending on reaction conditions and reagents.
Scientific Research Applications
1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid finds applications in various scientific fields:
-
Medicinal Chemistry: : Researchers explore its potential as a drug candidate due to its structural features. It could serve as a scaffold for designing bioactive compounds.
-
Biological Studies: : The compound may be used as a probe to investigate biological processes or as a building block for bioconjugates.
-
Industry: : Its derivatives might find applications in materials science, catalysis, or other industrial processes.
Mechanism of Action
The specific mechanism of action for this compound depends on its intended use. It could interact with cellular targets, enzymes, or receptors, affecting biological pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have information on direct analogs, researchers often compare 1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid with related pyrazole derivatives. Its uniqueness lies in the combination of the ethyl-substituted phenyl ring and the carboxylic acid functionality.
Remember that further studies and investigations are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(4-ethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-8-7-11(13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
PFLWRNPWASZJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















